![molecular formula C8H8Cl2O3 B13783507 2,4-Dichlorophenoxy ethanediol CAS No. 73986-95-5](/img/structure/B13783507.png)
2,4-Dichlorophenoxy ethanediol
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Overview
Description
2,4-Dichlorophenoxy ethanediol is an organic compound with the molecular formula C8H8Cl2O3 It is a derivative of phenoxyethanol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxy ethanediol typically involves the reaction of 2,4-dichlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxy ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove the hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Introduction to 2,4-Dichlorophenoxy ethanediol
This compound is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its applications in agriculture and horticulture. This article delves into the various scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Herbicide Use
This compound is primarily utilized as a selective herbicide. It effectively targets broadleaf weeds while sparing grasses, making it invaluable in:
- Cereal Crops : It has been used since 1945 to control weeds in crops such as corn, oats, rice, and wheat. Its application before planting helps in managing winter annual weeds effectively .
- Pastures and Orchards : The compound is commonly employed to maintain the health of pastures and orchards by controlling unwanted vegetation .
Aquatic Applications
In aquatic environments, this compound is used to manage invasive aquatic weeds that can obstruct waterways and affect aquatic life. Its application helps maintain recreational areas and supports biodiversity by controlling non-native species .
Forestry Management
In forestry, this compound is utilized for:
- Stump Treatment : It aids in preventing regrowth from stumps after trees are cut down.
- Selective Brush Control : It helps manage brush in conifer forests, promoting the growth of desired species .
Laboratory Research
In plant research, this compound serves as a supplement in plant cell culture media. It acts as a dedifferentiation hormone, facilitating callus induction and tissue culture studies . This application is crucial for genetic studies and the development of new plant varieties.
Toxicological Considerations
While this compound has numerous beneficial applications, it is essential to consider its toxicological profile. Studies indicate potential risks associated with dermal exposure and environmental impact:
- Toxicity Studies : Research has shown that repeated exposure can lead to kidney toxicity and developmental effects in laboratory animals .
- Environmental Risks : The compound poses risks to non-target terrestrial plants and aquatic organisms when used improperly .
Case Study 1: Agricultural Efficacy
A study conducted in the Midwest United States assessed the efficacy of this compound in controlling winter annual weeds in soybean fields. The results indicated a significant reduction in weed biomass compared to untreated plots, demonstrating its effectiveness as a pre-emergence treatment.
Case Study 2: Aquatic Weed Management
In a controlled experiment on a lake infested with invasive water hyacinth, the application of this compound resulted in an 85% reduction of the weed within two weeks. This study highlights its role in maintaining aquatic ecosystems by managing invasive species.
Table 1: Summary of Applications of this compound
Application Area | Specific Use Cases | Benefits |
---|---|---|
Agriculture | Cereal crops, orchards | Selective weed control |
Aquatic Management | Controlling invasive aquatic weeds | Maintains waterway health |
Forestry | Stump treatment, brush control | Promotes growth of desired tree species |
Laboratory Research | Plant cell culture media | Facilitates genetic studies |
Table 2: Toxicological Effects Summary
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenoxy ethanediol involves its interaction with specific molecular targets. In biological systems, it can mimic natural auxins, leading to abnormal growth and development in plants. The compound affects various pathways, including those involved in cell division and elongation, ultimately leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichlorophenoxy ethanediol.
Phenoxyethanol: The parent compound without the chlorine substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2,4-Dichlorophenoxyethanol (2,4-D) is a chemical compound widely recognized for its application as a herbicide. Its biological activity encompasses a range of effects on both human health and environmental systems. This article delves into the biological activity of 2,4-D, focusing on its toxicological profile, mechanisms of action, and case studies that illustrate its impact.
Chemical Structure and Properties
2,4-Dichlorophenoxyethanol is an ether derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is primarily used in agriculture. The structure of 2,4-D includes two chlorine atoms attached to the phenolic ring and an ethylene glycol moiety that contributes to its solubility and reactivity.
The biological activity of 2,4-D is primarily attributed to its role as a plant growth regulator. It mimics the action of auxins (plant hormones), leading to uncontrolled growth in target plants. In humans and animals, 2,4-D has been associated with various toxicological effects:
- Cell Membrane Disruption : It can cause damage to cellular membranes, leading to increased permeability and cell death.
- Mitochondrial Injury : There is evidence suggesting that 2,4-D can disrupt mitochondrial function, affecting energy metabolism.
- Oxidative Stress : Exposure may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.
Toxicological Profile
The toxicological profile of 2,4-D highlights its potential risks to human health:
Case Studies
Several case studies illustrate the severe effects of 2,4-D exposure:
- Case Study: Acute Poisoning in Ethiopia
- Case Study: Herbicide Poisoning in India
- Case Study: Long-Term Exposure Effects
Environmental Impact
The environmental implications of 2,4-D usage are significant due to its widespread application as a herbicide:
Properties
CAS No. |
73986-95-5 |
---|---|
Molecular Formula |
C8H8Cl2O3 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O3/c9-5-1-2-7(6(10)3-5)13-8(12)4-11/h1-3,8,11-12H,4H2 |
InChI Key |
HMJHOMSWBBBOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(CO)O |
Origin of Product |
United States |
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